6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Overview
Description
“6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 452967-47-4 . It has a molecular weight of 307.58 and its IUPAC name is this compound . The compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “this compound”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H8BrClN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H . The key for this InChI code is QPOUCVLXACDKEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid .Scientific Research Applications
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine and its analogs, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid environments. These compounds showed high inhibition performance with efficiencies reaching up to 90% for some derivatives (Saady et al., 2021).
Antimicrobial and Anticancer Activity : Various imidazo[1,2-a]pyridine derivatives have been synthesized and tested for their biological activities. Some compounds have shown moderate antimicrobial activity, and others have shown potential as antineoplastic agents. One study highlighted the high antitumor potential of a specific derivative on 60 human cancer cell lines (Joshi et al., 2012; Potikha & Brovarets, 2020).
Synthesis and Characterization : Various methods for synthesizing 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and its derivatives have been developed, including a novel approach using microwave irradiation. These compounds are well characterized using techniques like NMR, IR, LCMS, and elemental analysis (Biradar et al., 2009; Bhuva et al., 2015).
Molecular Dynamics and Density Functional Theory (DFT) : Studies involving DFT and molecular dynamic simulations have been conducted to understand the interaction of these compounds with different materials, such as their adsorption behavior on mild steel surfaces (Salim et al., 2021).
Palladium-Catalyzed Reactions : The compound has been used in palladium-catalyzed reactions, including direct arylation and heteroarylation, demonstrating its versatility in organic synthesis (Koubachi et al., 2006; Koubachi et al., 2008).
Mechanism of Action
Target of Action
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Safety and Hazards
Future Directions
The future directions for “6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
Properties
IUPAC Name |
6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOUCVLXACDKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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